molecular formula C6H9NO B1278618 1-Azabicyclo[2.2.1]heptan-3-one CAS No. 21472-89-9

1-Azabicyclo[2.2.1]heptan-3-one

Cat. No. B1278618
CAS RN: 21472-89-9
M. Wt: 111.14 g/mol
InChI Key: VZPRMKOCTSUHCR-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that is of significant interest in medicinal chemistry due to its structural similarity to various bioactive molecules. The azabicyclo[2.2.1]heptane scaffold is a versatile intermediate in the synthesis of numerous compounds, including those with potential pharmacological activities .

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives has been approached through various methods. For instance, a ten-step chemical pathway has been developed to synthesize azabicyclo[2.2.1]heptane derivatives with a pyridinyl substituent, demonstrating nanomolar potency at nicotinic receptors . Another study reported the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is an analogue of 2-aminoadipic acid, achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate .

Molecular Structure Analysis

The molecular structure of 1-azabicyclo[2.2.1]heptan-3-one is characterized by a seven-membered ring fused to a cyclopropane ring, with a ketone functional group at the third position. This structure provides a rigid framework that can mimic the conformation of biologically active molecules, making it a valuable scaffold in drug design .

Chemical Reactions Analysis

Azabicyclo[2.2.1]heptane derivatives are reactive intermediates that can undergo various chemical transformations. For example, the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one epoxide has been used as an intermediate for the synthesis of cyclopentyl carbocyclic nucleoside analogues . Additionally, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues involved an intermolecular [2+2] photocycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-azabicyclo[2.2.1]heptan-3-one derivatives are influenced by their rigid bicyclic structure. The presence of the ketone group and the potential for further functionalization make these compounds versatile intermediates in organic synthesis. Their reactivity and the ability to form stable, conformationally restricted analogues of bioactive molecules are particularly valuable in the development of new pharmaceuticals .

Scientific Research Applications

High-Energy Density Compounds (HEDCs)

  • Scientific Field: Computational Chemistry
  • Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one derivatives have been theoretically studied for their potential as high-energy density compounds (HEDCs). These compounds are designed with an aza nitrogen atom and nitro substituent .
  • Methods of Application: The density, heat of sublimation, and impact sensitivity of these compounds were estimated using electrostatic potential analysis of the molecular surface .
  • Results: The number of aza nitrogen atoms and NO2 groups were found to be important factors for improving the heat of formation (HOF), density, and detonation properties. The detonation velocity and detonation pressure were found to be between 5.77–9.65 km/s and 12.30-43.64 GPa, respectively .

HIV-1 Inhibitor

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir. Carbovir has been demonstrated to be a potent inhibitor of HIV-1 .
  • Results: Based on clinical trials, carbovir could potentially become an alternative to AZT, a current treatment for HIV .

Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one has been used in the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes via a photocatalytic Minisci reaction . These structures are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .
  • Methods of Application: The synthesis involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
  • Results: This chemistry enables access to heterocycle-functionalized bicyclo[3.1.1]heptane-containing structures .

Precursor to Amino-Peramivir

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one can be used as a precursor to prepare amino-peramivir, a potent neuraminidase inhibitor .

Synthesis of Five-Membered Analogs of 4-Amino-5-Halopentanoic Acids

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-Azabicyclo[2.2.1]hept-5-en-3-one can be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids, which are potential GABA aminotransferase (GABA-AT) inactivators .

Synthesis of Bicyclo- and 1-Azabicyclo[1.1.0]butanes

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one has been used in the synthesis of bicyclo- and 1-azabicyclo[1.1.0]butanes . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
  • Methods of Application: The synthesis involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
  • Results: This chemistry enables access to heterocycle-functionalized bicyclo[3.1.1]heptane-containing structures .

Safety And Hazards

According to the safety data sheet, personal protective equipment and face protection should be worn when handling 1-Azabicyclo[2.2.1]heptan-3-one. It is advised to avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation. Dust formation should also be avoided .

Future Directions

The 1-Azabicyclo[2.2.1]heptan-3-one scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on the development of new methodologies for the stereochemical control in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPRMKOCTSUHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864991
Record name 1-Azabicyclo[2.2.1]heptan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.1]heptan-3-one

CAS RN

21472-89-9
Record name 1-Azabicyclo[2.2.1]heptan-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo(2.2.1)heptan-3-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.1]heptan-3-one
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Record name 1-azabicyclo[2.2.1]heptan-3-one
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Record name 1-Azabicyclo[2.2.1]heptan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
58
Citations
H Tecle, SD Barrett, DJ Lauffer… - Journal of medicinal …, 1998 - ACS Publications
The synthesis and SAR of a series of (Z)-(±)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes are described. The biochemistry and pharmacology of 24Z (PD 142505) and …
Number of citations: 39 pubs.acs.org
DO Spry, HS Aaron - The Journal of Organic Chemistry, 1969 - ACS Publications
2, 3-Dioxo-4-carbethoxypiperidine (1) was synthesized1112 as described. 6 The compound apparently exists in the enol form la; ir (CHC13) 1685 (conjugated ester), 1655 (conjugated …
Number of citations: 14 pubs.acs.org
S Lin, CE Engelsma, NJ Maddox… - Journal of liquid …, 1997 - Taylor & Francis
Chiralcel OD-H, OJ, Chiralpak AD and AS columns were screened for the enantiomeric separation of 1-azabicyclo-[2.2.1]heptan-3-one (5) and 1-alkoxycarbonylalkyl-pyrrolidine-3-…
Number of citations: 5 www.tandfonline.com
H Tecle, DJ Lauffer, T Mirzadegan, WH Moos… - Life sciences, 1993 - Elsevier
The synthesis of a series of potent and efficacious 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists is described. The oximes have extended appendages designed to span …
Number of citations: 34 www.sciencedirect.com
H Tecle, DJ Lauffer, RE Davis, T Mirzadegan… - Bioorganic & Medicinal …, 1995 - Elsevier
(k))-l-AZABICYCLO[2.2.1]HEPTAN-3=ONE, 0-(3.METHYL-S-ARYL-2- PENTENdYNYL) OXIMES: POTENT MUSCARINIC AGONISTS Page 1 Bioorgrmic & Medicinal Chemishy …
Number of citations: 6 www.sciencedirect.com
H Tecle, JC Jaen, C Augelli-Szafran, SD Barrett… - Bioorganic & Medicinal …, 1995 - Elsevier
PII: 0960-894X(95)00086-9 Page 1 Bborganic & Medicinal Chemirhy Letters, Vol. 5, No. 6. pp: 631-636. 1995 Blscvla scimcc Ltd F’rinted in G-cat Britain 05W-894X/95 $9.50+0.00 …
Number of citations: 6 www.sciencedirect.com
MG Kim, ET Bodor, C Wang, TK Harden… - Journal of medicinal …, 2003 - ACS Publications
Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones are reported to begin with 2,5-disubstituted pyridines. …
Number of citations: 11 pubs.acs.org
H Tecle, DJ Lauffer, RE Davis, T Mirzadegan… - Life Sciences, 1995 - infona.pl
We have previously described the synthesis and SAR of 1-azabicyclo[2.2.1]heptan-3-one oximes with extended appendages. The oximes are potent and efficacious muscarinic agonists…
Number of citations: 2 www.infona.pl
RD Schwarz, CJ Spencer, JC Jaen, T Mirzadegan… - Life sciences, 1995 - Elsevier
Aspartate 103 (D103) in the third transmembrane domain of the Hm2 receptor was mutated to glutamate (D103E), asparagine (D103N), or alanine (D103A). As measured by [ 3 H]-NMS…
Number of citations: 20 www.sciencedirect.com
BS Orlek, H Wadsworth, P Wyman, MS Hadley - Tetrahedron letters, 1991 - Elsevier
DIASTEREOSELECTIVE ROUTES TO endo AND exe ETHYL l-AZABICYCL0[2.2.1] HEPTJ-YL CARBOXYLATES Barry S. Orlek*, Harry Wadsworth, Paul Page 1 Tehahedmn Letters, …
Number of citations: 17 www.sciencedirect.com

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